

Introduction: Understanding the Utility of a Bifunctional Silane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Chlorobutylidimethylchlorosilane**

Cat. No.: **B097454**

[Get Quote](#)

4-Chlorobutylidimethylchlorosilane is a unique organosilicon compound characterized by its dual reactivity.^[1] As a bifunctional molecule, it possesses two distinct reactive sites: a chlorosilyl group and a chloroalkyl group. This structural feature makes it a valuable intermediate and building block in a wide array of chemical syntheses, particularly in the development of advanced materials and pharmaceuticals. Its ability to act as a crosslinking agent for silicone polymers and as a linker in more complex molecular architectures underscores its versatility.^[1] This guide provides a comprehensive overview of the core physical properties of **4-Chlorobutylidimethylchlorosilane**, offering insights into its handling, application, and the scientific principles underpinning its behavior.

Core Physical and Chemical Properties

The physical properties of a chemical compound are fundamental to its practical application, dictating storage conditions, handling procedures, and its behavior in a reaction environment. The following table summarizes the key physical data for **4-Chlorobutylidimethylchlorosilane**.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₄ Cl ₂ Si	[1][2]
Molecular Weight	185.17 g/mol	[1][2][3]
Appearance	Colorless liquid with a distinct odor	[1]
Boiling Point	100 °C	[1][2]
Density	1.03 g/cm ³	[1][2][4]
Refractive Index (n _D)	1.4503	[1][2][4]
Flash Point	45 °C	[1][2][4]
Vapor Pressure	0.439 mmHg at 25 °C	[1]
Hydrolytic Sensitivity	Reacts rapidly with moisture, water, and protic solvents	[1][4]

Structural Representation

The arrangement of atoms within the **4-Chlorobutylidimethylchlorosilane** molecule is central to its reactivity. The following diagram illustrates its chemical structure.

Caption: Molecular Structure of **4-Chlorobutylidimethylchlorosilane**

Expert Insights into Key Physical Parameters

Understanding the numerical values of physical properties is only the first step. A deeper comprehension of their implications is crucial for successful research and development.

Boiling Point and Vapor Pressure: A Tale of Volatility

With a boiling point of 100 °C, **4-Chlorobutylidimethylchlorosilane** is a relatively volatile liquid.[1][2] Its vapor pressure of 0.439 mmHg at 25 °C further confirms its tendency to evaporate under ambient conditions.[1] This volatility necessitates handling in well-ventilated areas, such as a fume hood, to avoid inhalation of vapors which can be irritating to the respiratory tract.[1][5] From a practical standpoint, this volatility can be advantageous in

purification processes like distillation, but it also requires careful consideration of storage conditions to prevent loss of material.

Density: More Than Just Mass per Volume

The density of 1.03 g/cm³ indicates that **4-Chlorobutyldimethylchlorosilane** is slightly denser than water.^{[1][2][4]} While this property might seem trivial, it has practical implications in biphasic reactions or extraction procedures where it would constitute the lower phase if mixed with water (though its reactivity with water makes this a hazardous combination).

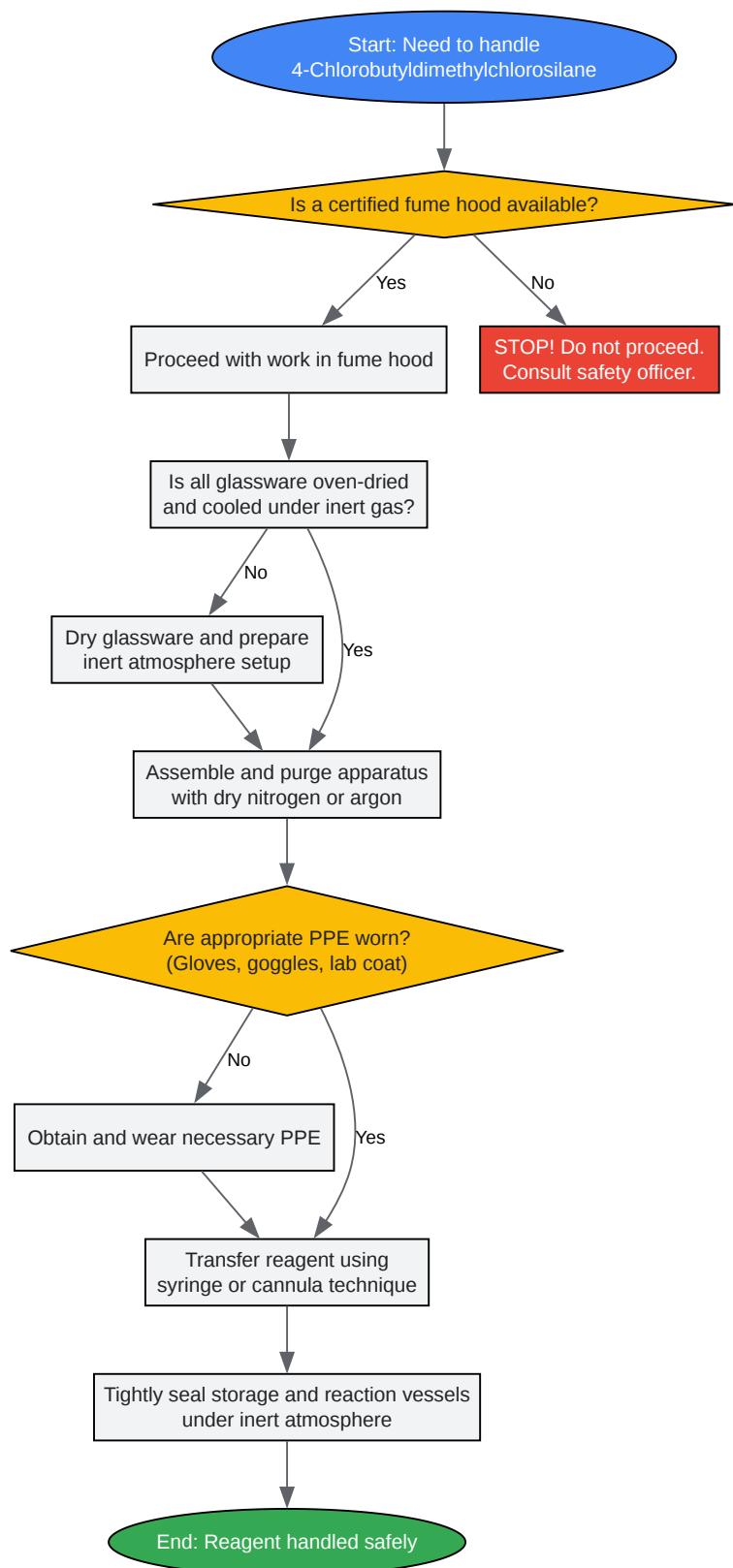
Refractive Index: A Window into Purity

The refractive index of 1.4503 is a highly sensitive measure of the substance's purity.^{[1][2][4]} Any deviation from this value can indicate the presence of impurities or degradation products. In a laboratory setting, a quick measurement of the refractive index using a refractometer can serve as a preliminary quality control check before using the reagent in a critical synthesis.

Flash Point and Flammability: A Critical Safety Parameter

The flash point of 45 °C is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.^{[1][2][4]} This classifies **4-Chlorobutyldimethylchlorosilane** as a flammable liquid.^[1] Consequently, it must be stored away from heat, sparks, and open flames. The use of spark-proof tools and explosion-proof equipment is recommended when handling large quantities.^[6]

The Challenge of Hydrolytic Sensitivity


The most critical chemical property influencing the handling and application of **4-Chlorobutyldimethylchlorosilane** is its high sensitivity to moisture.^{[1][4]} The chlorosilyl group readily reacts with water, including atmospheric moisture, in a vigorous and exothermic reaction to produce hydrogen chloride (HCl) gas and siloxanes.^{[5][7]} This reactivity dictates stringent handling and storage protocols.

Experimental Protocol: Inert Atmosphere Handling

To prevent hydrolysis, **4-Chlorobutylidimethylchlorosilane** must be handled under an inert atmosphere, such as dry nitrogen or argon. The following is a standard laboratory protocol for transferring this reagent:

- Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
- Inerting the System: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15-20 minutes.
- Transfer: Use a syringe or cannula that has been purged with inert gas to transfer the liquid from the storage container to the reaction vessel.
- Storage: The reagent should be stored in a tightly sealed container, preferably with a septum cap, under a positive pressure of inert gas.[\[7\]](#)[\[8\]](#)

The following diagram illustrates the decision-making process for the safe handling of moisture-sensitive reagents like **4-Chlorobutylidimethylchlorosilane**.

[Click to download full resolution via product page](#)

Caption: Safe Handling Workflow for Moisture-Sensitive Reagents

Applications in Research and Development

The unique bifunctionality of **4-Chlorobutyldimethylchlorosilane** makes it a valuable tool for chemists and material scientists.

- **Surface Modification:** The chlorosilyl group can be used to anchor the molecule to silica-based materials, while the chloroalkyl group remains available for further functionalization. This is a common strategy for preparing modified stationary phases in chromatography or for creating functionalized nanoparticles.
- **Crosslinking Agent:** In silicone chemistry, it can react with functional groups in polymer chains to form cross-linked networks, thereby enhancing the mechanical and chemical properties of the material.[\[1\]](#)
- **Linker Molecule:** In organic synthesis, it can serve as a four-carbon spacer, connecting two different molecular fragments. This is particularly useful in the synthesis of complex molecules where precise control over intermolecular distance is required.

Conclusion

4-Chlorobutyldimethylchlorosilane is a versatile and reactive organosilicon compound with a well-defined set of physical properties. A thorough understanding of these properties, particularly its flammability and high sensitivity to moisture, is paramount for its safe and effective use in research and development. By adhering to strict handling protocols and leveraging its unique bifunctional nature, scientists can continue to unlock its potential in the creation of novel materials and complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]

- 3. capotchem.com [capotchem.com]
- 4. 4-CHLOROBUTYLDIMETHYLCHLOROSILANE CAS#: 18145-84-1 [chemicalbook.com]
- 5. globalsilicones.org [globalsilicones.org]
- 6. registech.com [registech.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- To cite this document: BenchChem. [Introduction: Understanding the Utility of a Bifunctional Silane]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b097454#physical-properties-of-4-chlorobutyldimethylchlorosilane\]](https://www.benchchem.com/product/b097454#physical-properties-of-4-chlorobutyldimethylchlorosilane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com